molecular formula C11H12N2O5 B11710525 Methyl 2-[(4-nitrophenyl)formamido]propanoate CAS No. 112173-53-2

Methyl 2-[(4-nitrophenyl)formamido]propanoate

Cat. No.: B11710525
CAS No.: 112173-53-2
M. Wt: 252.22 g/mol
InChI Key: DWCJQSUSRZNHSY-UHFFFAOYSA-N
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Description

Methyl 2-[(4-nitrophenyl)formamido]propanoate is an organic compound with the molecular formula C11H12N2O5. It is a derivative of propanoic acid and contains a nitrophenyl group, which is known for its electron-withdrawing properties. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-nitrophenyl)formamido]propanoate typically involves the esterification of 2-[(4-nitrophenyl)formamido]propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-nitrophenyl)formamido]propanoate undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as hydroxide ions to form the corresponding carboxylic acid.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-[(4-nitrophenyl)formamido]propanoic acid and methanol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium hydroxide, water.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water.

Major Products Formed

    Reduction: Methyl 2-[(4-aminophenyl)formamido]propanoate.

    Substitution: 2-[(4-nitrophenyl)formamido]propanoic acid.

    Hydrolysis: 2-[(4-nitrophenyl)formamido]propanoic acid and methanol.

Scientific Research Applications

Methyl 2-[(4-nitrophenyl)formamido]propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-nitrophenyl)formamido]propanoate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the ester and amide functionalities allow for hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-nitrophenyl)propanoate: Similar in structure but lacks the formamido group.

    Methyl 2-(4-chlorophenyl)propanoate: Contains a chloro group instead of a nitro group.

    Methyl 2-(4-aminophenyl)propanoate: Contains an amino group instead of a nitro group.

Uniqueness

Methyl 2-[(4-nitrophenyl)formamido]propanoate is unique due to the presence of both a nitrophenyl group and a formamido group. This combination of functional groups imparts distinct reactivity and interaction profiles, making it a versatile compound in various chemical and biological applications.

Properties

CAS No.

112173-53-2

Molecular Formula

C11H12N2O5

Molecular Weight

252.22 g/mol

IUPAC Name

methyl 2-[(4-nitrobenzoyl)amino]propanoate

InChI

InChI=1S/C11H12N2O5/c1-7(11(15)18-2)12-10(14)8-3-5-9(6-4-8)13(16)17/h3-7H,1-2H3,(H,12,14)

InChI Key

DWCJQSUSRZNHSY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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